2-[4-(Methoxycarbonyl)-5-Methyl-2-Oxo-2,3-Dihydro-1H-Pyrrol-3-Yl]Acetic Acid
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Overview
Description
The compound 2-[4-(Methoxycarbonyl)-5-Methyl-2-Oxo-2,3-Dihydro-1H-Pyrrol-3-Yl]Acetic Acid is a derivative of pyrrole, which is a five-membered heterocyclic compound. Pyrrole derivatives are known for their diverse chemical reactivity and biological activity, making them of interest in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves the reaction of amines with anhydrides or halogenated esters. For instance, an ester of an imine containing dicarboxylic acid was prepared by reacting methylbromoacetate with 5-methyl-thiazol-2-ylamine, which could be hydrolyzed to give the corresponding diacid . Although the specific synthesis of 2-[4-(Methoxycarbonyl)-5-Methyl-2-Oxo-2,3-Dihydro-1H-Pyrrol-3-Yl]Acetic Acid is not detailed in the provided papers, similar synthetic routes could be inferred.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial as it influences their chemical reactivity and interaction with biological targets. For example, the molecular conformations of imidazo[1,2-a]pyridin-3-yl acetic acids were discussed based on NMR spectral and X-Ray data, indicating the importance of structural studies in understanding the properties of these compounds .
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can be exemplified by the kinetics of bromination of 2-methoxycarbonyl derivatives of thiophen, furan, and pyrrole. The relative rates of bromination at the α-position indicate that the 2-methoxycarbonylpyrrole derivative is highly reactive, suggesting that similar derivatives like the compound may also exhibit significant reactivity in electrophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For instance, the formation of coordination complexes with metals such as nickel, copper, and zinc indicates the ability of these compounds to act as ligands, which is a property that could be relevant for the compound as well . Additionally, reactions with acid anhydrides, as seen with 4-methoxy-2-oxopyran-6-ylacetic acid, demonstrate the potential for these compounds to undergo transformation into various other chemical entities .
properties
IUPAC Name |
2-(4-methoxycarbonyl-5-methyl-2-oxo-1,3-dihydropyrrol-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-4-7(9(14)15-2)5(3-6(11)12)8(13)10-4/h5H,3H2,1-2H3,(H,10,13)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKUVVIAHUXPSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=O)N1)CC(=O)O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379324 |
Source
|
Record name | 2-[4-(Methoxycarbonyl)-5-Methyl-2-Oxo-2,3-Dihydro-1H-Pyrrol-3-Yl]Acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Methoxycarbonyl)-5-Methyl-2-Oxo-2,3-Dihydro-1H-Pyrrol-3-Yl]Acetic Acid | |
CAS RN |
77978-73-5 |
Source
|
Record name | 2-[4-(Methoxycarbonyl)-5-Methyl-2-Oxo-2,3-Dihydro-1H-Pyrrol-3-Yl]Acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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